Hydroxymethanesulfinic acid

Description

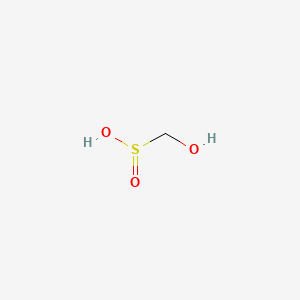

Structure

3D Structure

Properties

IUPAC Name |

hydroxymethanesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S/c2-1-5(3)4/h2H,1H2,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGKURINHGJRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149-44-0 (mono-hydrochloride salt), 6035-47-8 (dihydrate), 64310-27-6 (magnesium[2:1] salt) | |

| Record name | Formaldehydesulfoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048083 | |

| Record name | Hydroxymethanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-25-4 | |

| Record name | Hydroxymethanesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehydesulfoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxymethanesulphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMETHANESULFINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M049N73196 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Formation Mechanisms of Hydroxymethanesulfinic Acid

Direct Synthesis Routes and Methodological Advancements

The primary industrial synthesis of hydroxymethanesulfinic acid, or more commonly its sodium salt (sodium hydroxymethanesulfinate), involves the reaction of formaldehyde (B43269) with a source of sulfoxylate (B1233899) ion. The sodium salt, often known by the trade name Rongalite, is a widely used reducing agent in organic synthesis and the textile industry. ncats.ioatamanchemicals.com It is typically marketed as a dihydrate (HOCH₂SO₂Na · 2H₂O). atamanchemicals.comsigmaaldrich.com

The resulting hydroxymethanesulfinate salts are valuable intermediates for further chemical synthesis. For instance, metal hydroxymethanesulfinates, such as those of sodium, zinc, or copper, are used as starting materials in processes to prepare perhaloalkanesulfinic and -sulfonic acids. google.com

Mechanisms of Formation from Sulfur(IV) Species and Aldehydes in Aqueous Environments

In aqueous environments, particularly in atmospheric water droplets like fog and clouds, hydroxymethanesulfonic acid (HMSA) is formed through the reaction of dissolved sulfur dioxide, referred to as S(IV), with formaldehyde. caltech.eduresearchgate.net This formation is a key process in atmospheric sulfur chemistry, as the stable HMSA can act as a significant reservoir for sulfur(IV). researchgate.netnih.gov

The core mechanism for the formation of hydroxymethanesulfonate is the nucleophilic addition of sulfur(IV) species to the carbonyl carbon of formaldehyde. caltech.eduresearchgate.net In aqueous solutions, sulfur dioxide exists in equilibrium with sulfurous acid (H₂SO₃), which in turn dissociates into bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻). Both bisulfite and sulfite can act as nucleophiles.

The reaction proceeds via two primary parallel pathways:

Nucleophilic attack by the bisulfite ion (HSO₃⁻) on the formaldehyde molecule. caltech.edu

Nucleophilic attack by the more reactive sulfite ion (SO₃²⁻) on the formaldehyde molecule. caltech.edunih.gov

Studies have shown that the sulfite ion is a much more potent nucleophile than bisulfite, with rate constants for sulfite addition being four to five orders of magnitude higher than for bisulfite addition. caltech.edu The initial nucleophilic attack leads to the formation of a carbon-sulfur bond, followed by proton transfer to yield the final product. researchgate.net This process is not limited to formaldehyde; other aldehydes such as glyoxal, methylglyoxal, and benzaldehyde (B42025) can also undergo similar nucleophilic addition reactions with S(IV) to form the corresponding hydroxyalkylsulfonates. caltech.educopernicus.org

The kinetics of hydroxymethanesulfonate formation are strongly dependent on the pH of the aqueous solution, as pH dictates the relative concentrations of the S(IV) nucleophiles, HSO₃⁻ and SO₃²⁻. caltech.educaltech.edu

Acidic Conditions (pH < 4): In highly acidic solutions, the dominant S(IV) species is dissolved SO₂, with smaller concentrations of HSO₃⁻. The formation rate is significant, and the resulting adduct is most stable at acidic pH. caltech.educore.ac.uk A kinetic study over a pH range of 0.0 to 3.5 confirmed that the reaction proceeds through parallel pathways involving both HSO₃⁻ and SO₃²⁻, even at low pH. caltech.edu

Moderately Acidic to Neutral Conditions (pH 4-7): As the pH increases, the concentration of the highly nucleophilic sulfite ion (SO₃²⁻) rises, leading to an acceleration of the formation rate. nih.govcore.ac.uk The reaction is reported to be most rapid at a pH greater than 5. core.ac.uk Favorable conditions for HMSA production include a pH of approximately 4 to 5. nih.gov However, the decomposition rate of the adduct also increases with higher pH. core.ac.uk Kinetic measurements at pH 4 and 5 have determined second-order formation rate constants, illustrating the increase in rate with pH. capes.gov.br

Basic Conditions (pH > 7): While formation may be rapid, the adduct becomes unstable in basic media and readily dissociates back into formaldehyde and S(IV). wvu.eduufba.br

The table below presents kinetic parameters determined for the reaction at 25°C and an ionic strength of 1.0 M. caltech.edu

| Kinetic Parameter | Value | Pathway |

| k₁ (Rate constant for HSO₃⁻) | (7.90 ± 0.32) x 10² M⁻¹ s⁻¹ | HSO₃⁻ + CH₂O → CH₂(OH)SO₃⁻ |

| k₂ (Rate constant for SO₃²⁻) | (2.48 ± 0.05) x 10⁷ M⁻¹ s⁻¹ | SO₃²⁻ + CH₂O → CH₂(O⁻)SO₃⁻ |

| ΔH₁ * (Enthalpy of Activation) | (24.9 ± 0.8) kJ mol⁻¹ | HSO₃⁻ Pathway |

| ΔS₁ * (Entropy of Activation) | (-108.0 ± 2.6) J mol⁻¹ K⁻¹ | HSO₃⁻ Pathway |

| ΔH₂ * (Enthalpy of Activation) | (20.4 ± 0.5) kJ mol⁻¹ | SO₃²⁻ Pathway |

| ΔS₂ * (Entropy of Activation) | (-31.7 ± 1.6) J mol⁻¹ K⁻¹ | SO₃²⁻ Pathway |

| Data sourced from a spectrophotometric kinetic study. caltech.edu |

The formation of hydroxymethanesulfonate from formaldehyde and S(IV) proceeds through distinct intermediates. Following the nucleophilic attack of sulfite (SO₃²⁻) on formaldehyde, the initial intermediate formed is CH₂(O⁻)SO₃⁻. This species is then rapidly protonated in a subsequent step to yield the final product, hydroxymethanesulfonate (CH₂(OH)SO₃⁻). caltech.edu The pathway involving bisulfite (HSO₃⁻) is thought to directly form CH₂(OH)SO₃⁻ in a single slow step. caltech.edu

Advanced computational studies using ab initio molecular dynamics have provided deeper insights into the transition states. These studies reveal that at the air-water interface, synergistic enthalpy-entropy effects govern the nucleophilic addition. Compared to the gas phase, the reaction in bulk aqueous solution faces a significant water reorganization barrier. However, at the interface, factors like partial solvation and restricted formaldehyde motion lower the activation barriers, enhancing the reaction rate by up to two orders of magnitude. researchgate.net

Derivatization and Formation of Related Sulfinic and Sulfonic Acid Adducts

Hydroxymethanesulfinic acid and its salts, particularly Rongalite, are versatile reagents for the synthesis of various sulfur-containing organic compounds.

One key application is the preparation of sulfones. Rongalite can act as a nucleophile, reacting with alkylating agents to produce sulfones. atamanchemicals.com Two possible mechanisms are proposed for this reaction: one involves the initial displacement by the hydroxymethanesulfinate anion followed by the elimination of formaldehyde, while the other suggests initial decomposition of Rongalite to the sulfinate anion (SO₂²⁻) which then acts as the nucleophile. acs.org

Furthermore, hydroxymethanesulfinates are precursors for more complex sulfinic and sulfonic acid derivatives. A patented process describes the reaction of a metal hydroxymethanesulfinate with a perhaloalkyl halide in a polar solvent to produce perhaloalkanesulfinic acid salts, which can then be oxidized to the corresponding sulfonic acid derivatives. google.com

The reactivity of Rongalite has also been exploited in the synthesis of sultines, which are cyclic sulfinic acid esters. These sultines are valuable as they can generate transient o-quinodimethane intermediates, which are highly useful in Diels-Alder reactions for building complex polycyclic molecules. acs.org Other applications include the synthesis of anilinomethanesulfonates through reaction with substituted anilines and the formation of sulfinic acid adducts with C-nitroso compounds to enhance their stability and solubility. atamanchemicals.comgoogle.com

Chemical Reactivity and Transformation Pathways of Hydroxymethanesulfinic Acid

Role as a Reducing Agent in Organic and Inorganic Transformations

Hydroxymethanesulfinic acid is a well-established sulfur-containing reducing agent. sigmaaldrich.comchemicalbook.com In acidic conditions, it releases the reducing sulfoxylate (B1233899) ion (SO₂²⁻) and formaldehyde (B43269). atamanchemicals.com This reactivity is harnessed in various industrial and synthetic applications, from vat dyeing to the synthesis of polymers. atamanchemicals.comatamanchemicals.com Its utility as a reducing agent extends to both organic and inorganic chemistry, where it can be used to reduce elemental tellurium to sodium telluride (Na₂Teₙ) or in the reductive clearing of disperse dyes on synthetic fibers. atamanchemicals.comacs.org

While powerful reducing agents like sodium borohydride (B1222165) are commonly used to reduce aldehydes and ketones to their corresponding alcohols, hydroxymethanesulfinic acid's role in this specific transformation is more nuanced. chemguide.co.uk It is utilized in the reductive dehalogenation of α-halo aldehydes and ketones, a process that removes the halogen atom. chemicalbook.com However, in some transformations, other functional groups on a molecule can be reduced while leaving the carbonyl group intact, indicating a degree of selectivity in its reducing power. acs.org

A significant industrial application of hydroxymethanesulfinic acid is its role as the reducing component in reduction-oxidation (redox) initiator systems for emulsion polymerization. atamanchemicals.comatamanchemicals.comatamankimya.com These systems generate free radicals at low temperatures, initiating polymerization. Hydroxymethanesulfinic acid is often paired with an oxidizing agent, such as an organic hydroperoxide or a persulfate. researchgate.netcolab.ws The reaction between the reducing agent (hydroxymethanesulfinic acid) and the oxidizing agent generates the radicals that start the polymer chain reaction. googleapis.com This method is employed in the production of various synthetic rubbers and latexes. atamanchemicals.comcolab.ws

Table 1: Examples of Redox Initiator Systems Involving Hydroxymethanesulfinic Acid

| Oxidizing Agent | Reducing Agent | Application |

| tert-Butyl hydroperoxide | Hydroxymethanesulfinic acid / Sodium Salt | Emulsion Polymerization atamanchemicals.comatamankimya.com |

| Hydrogen peroxide | Hydroxymethanesulfinic acid / Sodium Salt | Post-polymerization for monomer reduction colab.ws |

| Sodium persulfate | Hydroxymethanesulfinic acid / Sodium Salt | Emulsion Polymerization colab.ws |

Nucleophilic Reactivity and Alkylation Reactions

Despite its primary function as a reductant, hydroxymethanesulfinic acid and its corresponding hydroxymethanesulfinate anion can act as potent nucleophiles. researchgate.net This dual reactivity allows for its use in the formation of new chemical bonds, particularly in alkylation reactions to synthesize sulfones and sultines. acs.org

In the synthesis of sulfones, two mechanistic pathways are proposed. One involves the initial nucleophilic displacement of a halide (e.g., bromide) from an alkyl halide by the hydroxymethanesulfinate anion. This is followed by the elimination of a formaldehyde molecule to generate a sulfinate anion, which then reacts with a second molecule of the alkyl halide to form the dibenzyl sulfone. An alternative pathway suggests the initial formation of the sulfinate anion (SO₂²⁻) from hydroxymethanesulfinic acid, which then acts as the nucleophile. acs.org Similarly, it reacts with specific dibromides to furnish cyclic sulfonate esters, known as sultines, via nucleophilic displacement. acs.org

Catalytic Activities of Hydroxymethanesulfinic Acid

Beyond its stoichiometric roles, hydroxymethanesulfinic acid demonstrates catalytic activity in certain organic reactions.

In a surprising departure from its expected role as a reducing agent, hydroxymethanesulfinic acid has been found to catalyze the aldol (B89426) condensation of aromatic aldehydes with aromatic ketones. researchgate.net The aldol condensation is a fundamental carbon-carbon bond-forming reaction that typically proceeds under either acidic or basic catalysis. nih.gov In this specific context, hydroxymethanesulfinic acid acts as a nucleophilic reagent, facilitating the condensation between the two carbonyl components to form an α,β-unsaturated ketone. researchgate.net

Degradation Pathways and Decomposition Kinetics

The stability of hydroxymethanesulfinic acid is highly dependent on the pH of the solution. core.ac.uk It readily decomposes in acidic medium. atamanchemicals.com The primary degradation pathway involves the cleavage of the carbon-sulfur (C-S) bond. acs.orgacs.org

In studies of its oxidation by chlorite (B76162), the initial, rate-determining step is the cleavage of the C-S bond to produce formaldehyde (HCHO) and sulfate (B86663) (SO₄²⁻). acs.org In aerobic conditions, the decomposition can be complex. Mechanistic proposals for related compounds suggest that the C-S bond cleavage yields a sulfoxylate ion (SO₂²⁻), which is a key reactive intermediate. acs.org

The kinetics of the formation of hydroxymethanesulfonic acid (HMSA) from formaldehyde and sulfur(IV) species have been studied in detail, providing insight into the reverse decomposition reaction. The formation proceeds via two parallel pathways involving the nucleophilic addition of bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) to formaldehyde. caltech.edu The stability of HMSA is greatest at acidic pH, while decomposition is enhanced at higher pH values. core.ac.uk

Table 2: Selected Kinetic Parameters for the Formation of Hydroxymethanesulfonic Acid at 25°C and µ = 1.0 M (Illustrative of Stability)

| Parameter | Description | Value |

| k₁ | Rate constant for HSO₃⁻ + CH₂O reaction | (7.90 ± 0.32) x 10² M⁻¹ s⁻¹ caltech.edu |

| k₂ | Rate constant for SO₃²⁻ + CH₂O reaction | (2.48 ± 0.05) x 10⁷ M⁻¹ s⁻¹ caltech.edu |

| ΔH₁ | Enthalpy of activation for k₁ pathway | (24.9 ± 0.8) kJ mol⁻¹ caltech.edu |

| ΔS₁ | Entropy of activation for k₁ pathway | (-108.0 ± 2.6) J mol⁻¹ K⁻¹ caltech.edu |

| ΔH₂ | Enthalpy of activation for k₂ pathway | (20.4 ± 0.5) kJ mol⁻¹ caltech.edu |

| ΔS₂ | Entropy of activation for k₂ pathway | (-31.7 ± 1.6) J mol⁻¹ K⁻¹ caltech.edu |

Decomposition in Acidic Media

In an acidic medium, hydroxymethanesulfinic acid and its salts are unstable and decompose to yield several products, most notably sulfur dioxide. atamanchemicals.com This decomposition is a key feature of its chemical behavior. When sodium hydroxymethanesulfinate is acidified, it releases the reducing sulfoxylate ion and formaldehyde in equimolar amounts. atamanchemicals.com

The stability of hydroxymethanesulfinic acid in acidic solutions can be influenced by the presence of other chemical species. For instance, the decomposition of its salts can be mitigated. In one study, a stripping bath with a pH of 3.5, containing the sodium salt of hydroxymethanesulfinic acid and formic acid, was heated to 60°C. The decomposition of the reducing agent was measured over time.

Conversely, another experiment under similar temperature conditions but without a stabilizer showed a significantly higher decomposition rate of 39% after 30 minutes and 47% after 60 minutes. google.com Similarly, a solution containing the zinc salt of hydroxymethanesulfinic acid and formic acid, when heated to 60°C, showed minimal decomposition in the presence of a stabilizer.

These findings underscore the inherent instability of hydroxymethanesulfinic acid in acidic environments and demonstrate that this decomposition can be moderated by the inclusion of other chemical agents.

Oxidation Reactions and Sulfate Formation Pathways

Hydroxymethanesulfinic acid is susceptible to oxidation, a process that can lead to the formation of sulfate. The oxidation of HMSA by various agents has been the subject of several kinetic and mechanistic studies. For example, its oxidation by chlorite has been examined in the pH range of 4-8. sigmaaldrich.comlookchem.com The oxidation by acidic iodate (B108269) has also been investigated, revealing complex nonlinear kinetics. acs.org

A significant pathway for the atmospheric transformation of hydroxymethanesulfonate (HMS), the conjugate base of HMSA, is its oxidation by hydroxyl radicals (OH). d-nb.info This reaction is particularly important in the formation of particulate matter. nih.gov Heterogeneous OH oxidation of HMS can produce formaldehyde (HCHO) and the sulfite radical anion (SO3•–). acs.org The sulfite radical can then initiate a series of chain reactions in the aerosol phase, leading to the formation of various inorganic sulfur species, including bisulfate (HSO4–), sulfate (SO42–), and peroxydisulfate (B1198043) (S2O82–). acs.org

Kinetic models have been developed to understand the major pathways governing these reactions. acs.org These models indicate that the formation of reaction products is primarily controlled by the chain reactions initiated by the sulfite radical anion. acs.org The oxidation of HMS by OH is considered an important atmospheric sink for this compound. d-nb.info While resistant to oxidation by hydrogen peroxide and ozone, its reaction with OH radicals in the aqueous phase is a key transformation process. d-nb.infonih.gov This process contributes to the global sulfate budget and is particularly significant in regions with high isoprene (B109036) emissions. nih.gov

Photochemical Degradation Processes

Hydroxymethanesulfonic acid can be formed through photochemical processes in the atmosphere. researchgate.net Studies have shown that the photosensitized degradation of dimethyl sulfoxide (B87167) (DMSO) initiated by polycyclic aromatic hydrocarbons (PAHs) at the air-water interface can lead to the formation of several organosulfur compounds, including hydroxymethanesulfonic acid. researchgate.netunito.it

Specifically, the irradiation of mixtures containing PAHs like pyrene (B120774) and phenanthrene (B1679779) with DMSO results in the rapid formation of hydroxymethanesulfonic acid, among other products. researchgate.net This suggests that the interaction of ubiquitous PAHs and DMSO at the sea surface can serve as an alternative daytime source of organosulfur compounds through photochemical pathways. researchgate.net

Further research has explored the role of fluorene (B118485), another polycyclic aromatic hydrocarbon, in the photochemical transformation of DMSO. acs.org Upon light irradiation, a mixture of fluorene and DMSO promptly forms several precursors of secondary organic aerosols, including hydroxymethanesulfonic acid. acs.org Photochemical modeling indicates that under fair-weather conditions in the summer, hydroxymethanesulfonic acid could be formed within a few hours, highlighting the potential significance of this photosensitized chemistry. acs.org

The photochemical degradation of iron(III) citrate/citric acid aerosols can also influence atmospheric chemistry, leading to the production of various oxygenated volatile compounds. copernicus.orgcopernicus.org While not a direct degradation pathway for hydroxymethanesulfinic acid itself, these processes contribute to the complex radical chemistry in aerosols where HMSA transformations occur.

Theoretical and Computational Investigations of Hydroxymethanesulfinic Acid

Electronic Structure and Molecular Conformation Analysis

Computational methods are essential for elucidating the three-dimensional structure and electronic properties of hydroxymethanesulfinic acid. Quantum chemical calculations, particularly those employing density functional theory (DFT), are used to determine the most stable geometric conformations of the molecule. These studies have shown that the arrangement of the hydroxyl (-OH) and sulfinic acid (-SO₂H) functional groups leads to specific, low-energy conformers.

Analysis of the electronic structure reveals the distribution of electron density and the nature of the chemical bonds within the HMSA molecule. The strong electron-withdrawing nature of the sulfinic acid group significantly influences the molecule's reactivity and its ability to act as a hydrogen bond donor. researchgate.net In cluster formations, HMSA often participates in creating stable six- to eight-membered ring structures through intermolecular interactions. researchgate.netresearchgate.netresearchgate.net The optimized geometries of these clusters are typically determined using DFT methods like B3LYP-D3, which account for dispersion forces crucial for describing non-covalent interactions. researchgate.net

Quantum Chemical Calculations of Energetics and Reaction Barriers

Quantum chemical calculations are pivotal in determining the thermodynamics and kinetics of reactions involving HMSA. These methods can predict reaction energy barriers (activation energies) and the stability of reaction intermediates and products, offering a detailed view of potential reaction pathways.

Studies have investigated the formation of HMSA from the aqueous-phase reaction of sulfur dioxide and formaldehyde (B43269). nih.govresearchgate.net These calculations reveal the activation barriers for different pathways, including those catalyzed by water molecules. For instance, the activation barrier for the formation of HMSA's conjugate base, hydroxymethanesulfonate (HMS), from bisulfite and formaldehyde has been calculated, along with the barrier for the formation of its isomer, hydroxymethyl sulfite (B76179) (HMSi). nih.gov The results show that water can significantly lower these barriers by forming cyclic transition states. nih.govresearchgate.net

| Reaction Pathway | Activation Barrier (kcal/mol) | Reference |

|---|---|---|

| HMS Formation (uncatalyzed) | 9.7 | nih.gov |

| HMSi Formation (uncatalyzed) | 8.8 | nih.gov |

| HMS Formation (water-assisted) | 7.8 | nih.gov |

| HMSi Formation (water-assisted) | 7.3 | nih.gov |

| HMSA Formation (water-assisted) | 16.2 | nih.gov |

| HMHSi Formation (water-assisted) | 16.1 | nih.gov |

Density Functional Theory (DFT) is a widely used computational method for investigating systems containing HMSA due to its favorable balance of accuracy and computational cost. DFT is applied to optimize the molecular structures of HMSA and its clusters with other atmospheric molecules like water, ammonia (B1221849), and amines. researchgate.netnih.gov Functionals such as B3LYP, often paired with dispersion corrections (e.g., -D3), have proven effective in describing the geometries and interaction energies within these clusters. researchgate.net

DFT calculations are also employed to compute binding energies, vibrational frequencies, and infrared spectra, which help in the characterization of these molecular complexes. acs.org For instance, the interaction of HMSA with various small organic molecules has been studied using DFT, revealing that stable ring structures are readily formed. nih.gov

For a more accurate determination of single-point energies, especially for weakly bound clusters, advanced and more computationally intensive methods are often used. These methods build upon the geometries optimized at the DFT level. One such high-level method is Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)). researchgate.netresearchgate.netresearchgate.net

This approach provides a "gold standard" level of accuracy for calculating the energetics of cluster formation. Studies on HMSA clusters with atmospheric bases have utilized the DLPNO-CCSD(T)/aug-cc-pVTZ level of theory to refine the energies calculated with DFT, ensuring a highly reliable description of the stability and interactions within these atmospherically relevant systems. researchgate.netresearchgate.netresearchgate.net

Molecular Dynamics and Kinetic Modeling of Cluster Formation

To bridge the gap between the properties of single molecules and the macroscopic behavior of atmospheric aerosols, molecular dynamics and kinetic modeling are employed. Ab initio molecular dynamics (AIMD) simulations, particularly those biased with metadynamics, can reveal the detailed mechanisms of reactions, such as the formation of HMSA. researchgate.netresearchgate.net These simulations have shown that hydrogen bonding networks in aqueous environments facilitate proton transfer via the Grotthuss mechanism, which can significantly reduce the activation entropy of a reaction. researchgate.net

Furthermore, kinetic models like the Atmospheric Cluster Dynamics Code (ACDC) use the thermodynamic data (Gibbs free energies of formation) obtained from quantum chemical calculations to simulate the time evolution of cluster populations. nih.govresearchgate.net By calculating the evaporation rates of molecules from clusters, these models can predict the conditions under which new particle formation occurs and assess the role of HMSA in this process. nih.govresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The ability of HMSA to form clusters with other atmospheric species is governed by intermolecular interactions, primarily hydrogen bonding. Theoretical studies have characterized the intricate hydrogen bond networks that stabilize these clusters. HMSA can act as a hydrogen bond donor through its -OH and -SO₂H groups and as an acceptor through its oxygen atoms.

Computational analyses show that HMSA-containing clusters are often stabilized by the formation of cyclic structures, such as six- or eight-membered rings. researchgate.netresearchgate.netresearchgate.net These rings are formed through a network of hydrogen bonds, including SO—H⋯O, O—H⋯O, O—H⋯N, and even weaker C—H⋯O interactions. researchgate.netresearchgate.net Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the strength of these hydrogen bonds by examining the electron density at the bond critical points. nih.govacs.org

The interaction between HMSA and atmospheric bases like ammonia (A), methylamine (B109427) (MA), dimethylamine (B145610) (DMA), and water (W) is a key area of research. Theoretical studies have demonstrated a significant synergistic effect in these systems. researchgate.net The stability of trimers containing HMSA and two base molecules (HMSA-X-Y) is found to be thermodynamically more favorable than that of the corresponding dimers (HMSA-X). researchgate.netresearchgate.net

This synergy enhances the stability of the clusters and lowers their evaporation rates, promoting new particle formation. A crucial finding is that in these trimeric clusters, the proton transfer from HMSA to the base molecules becomes exothermic and proceeds without an energy barrier. researchgate.netresearchgate.net The stability of these clusters, and thus their potential to act as nucleation centers, increases with the alkalinity of the base. researchgate.netresearchgate.net Water molecules also play a crucial role, not only by participating in hydrogen bonding networks but also by catalytically lowering the activation barriers for HMSA formation. nih.gov

| Cluster Type | Key Interaction Features | Thermodynamic Implication | Reference |

|---|---|---|---|

| HMSA-Base Dimer | Formation of stable hydrogen bonds. | Thermodynamically favorable formation. | researchgate.net |

| HMSA-Base-Base Trimer | Synergistic interaction between base molecules. Formation of 6- or 8-membered rings. | More stable than corresponding dimers. Lower evaporation rates. | researchgate.netresearchgate.net |

| HMSA-Base-Base Trimer | Barrier-free, exothermic proton transfer from HMSA to base. | Enhanced cluster stability, especially with stronger bases. | researchgate.netresearchgate.net |

| HMSA Formation | Water acts as a catalyst, forming cyclic transition states. | Lowered activation energy for formation. | nih.gov |

Interactions with Organic Compounds in Atmospheric Systems

Theoretical and computational studies provide significant insights into the atmospheric chemistry of sulfur compounds. While direct computational investigations on hydroxymethanesulfinic acid (HOCH₂SO₂H) are limited, extensive research has been conducted on its more stable oxidation product, hydroxymethanesulfonic acid (HMSA, HOCH₂SO₃H). These studies are crucial for understanding the atmospheric fate of organosulfur compounds.

Recent research has employed density functional theory (DFT) to explore the micro-mechanisms of interaction between hydroxymethanesulfonic acid and various small organic molecules prevalent in the atmosphere. nih.gov Such studies are vital for elucidating the role of HMSA in the formation of atmospheric aerosols and new particle formation (NPF). researchgate.netresearchgate.net

Detailed Research Findings:

A key computational study investigated the interactions between HMSA and a range of typical small atmospheric organic compounds: methanol, formaldehyde, formic acid, methyl formate, dimethyl ether, and acetone. nih.gov The primary findings from this research reveal the nature and strength of these interactions, which are fundamental to understanding atmospheric clustering phenomena.

The formation of stable cluster structures between HMSA and the selected organic compounds (referred to as 'X') was a significant outcome. The calculations showed that stable six- to eight-membered ring structures are readily formed in HMSA-X clusters. nih.gov These cyclic structures are stabilized by strong hydrogen bonding interactions. nih.gov

Topological analysis, using methods such as the Quantum Theory of Atoms in Molecules (QTAIM), confirmed the presence of strong hydrogen bonds within the HMSA-organic compound complexes. nih.gov Further analysis using Generalized Kohn-Sham Energy Decomposition Analysis (GKS-EDA) provided a quantitative breakdown of the interaction energies. This analysis revealed that electrostatic energy is the primary contributor to the total interaction energy, accounting for 51% to 55% of the total attractive forces in the HMSA-X clusters. nih.gov

The stability of these clusters is also influenced by environmental conditions. The Gibbs free energy of formation (ΔG) for the HMSA-X dimers was investigated across a range of atmospheric temperatures (217–298 K) and pressures (0.19–1.0 atm). The results indicated that the formation of these dimers is significantly more favorable at lower temperatures and higher pressures. nih.gov

Furthermore, the study calculated the evaporation rates for various HMSA-containing clusters. It was found that clusters of HMSA with itself (HMSA-HMSA) and with formic acid (HMSA-HCOOH) had considerably lower evaporation rates compared to complexes with other organic molecules studied. nih.gov This suggests that in the presence of formic acid, HMSA can form more stable particles, potentially enhancing its contribution to atmospheric aerosol formation.

The table below summarizes the key computational findings from the interaction study of HMSA with various atmospheric organic compounds.

| Interacting Organic Compound (X) | Key Findings from Computational Studies with HMSA | Reference |

| Methanol | Forms stable six- to eight-membered ring structures with HMSA. | nih.gov |

| Formaldehyde | Forms stable six- to eight-membered ring structures with HMSA. | nih.gov |

| Formic Acid | Forms stable clusters with HMSA. The HMSA-HCOOH cluster exhibits a much lower evaporation rate compared to other HMSA-X complexes, indicating higher stability. | nih.gov |

| Methyl Formate | Forms stable six- to eight-membered ring structures with HMSA. | nih.gov |

| Dimethyl Ether | Forms stable six- to eight-membered ring structures with HMSA. | nih.gov |

| Acetone | Forms stable six- to eight-membered ring structures with HMSA. | nih.gov |

These theoretical findings underscore the potential for hydroxymethanesulfonic acid, a direct oxidation product of hydroxymethanesulfinic acid, to interact significantly with organic compounds in the atmosphere. acs.org These interactions facilitate the formation of stable molecular clusters, which can act as precursors for new particle formation and contribute to the growth of atmospheric aerosols. researchgate.netresearchgate.net The stability of hydroxymethanesulfinic acid itself is a subject of related research, with studies investigating its oxidation by species such as chlorite (B76162) and iodate (B108269). acs.orgacs.org The initial step in its oxidation often leads to the formation of hydroxymethanesulfonic acid, highlighting the interconnectedness of their atmospheric chemistry. acs.org

Analytical Methodologies for Hydroxymethanesulfinic Acid Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the structural confirmation of hydroxymethanesulfinic acid. These techniques provide insights into the molecular structure and bonding, which is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. While detailed ¹H and ¹³C NMR spectra for hydroxymethanesulfinic acid are not widely published in standard literature, the technique has been successfully used to detect its presence in environmental samples, such as in the Po Valley, Italy nih.gov. The characterization of related organosulfur compounds and reaction products using ¹H and ¹³C NMR is also common, demonstrating the applicability of the method for identifying the specific functional groups and proton environments within the HMSA molecule tandfonline.com.

Mass spectrometry (MS) is a key technique for identifying HMSA, especially when coupled with a separation method. Aerosol Mass Spectrometry (AMS) has been used to analyze particulate matter composition, but the quantification of HMSA in complex ambient mixtures can be challenging. This difficulty arises from the lack of unique organic fragments and the variability of fractional contributions of HₓSO⁺ᵧ ions, which can overlap with signals from other sulfur species like sulfate (B86663) scirp.orglibretexts.org.

To overcome these challenges, high-resolution mass spectrometry (HRMS) platforms are employed. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with an Orbitrap mass spectrometer (UHPLC-LTQ-Orbitrap MS) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provide the high mass accuracy and resolution needed to distinguish HMSA from other compounds and enable its quantitative determination in aerosol samples tandfonline.com.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating HMSA from the complex matrix of environmental samples before quantification.

Ion chromatography (IC) is a widely used and effective method for quantifying HMSA in aqueous samples and particulate matter extracts scirp.org. An improved IC method allows for the efficient separation of HMSA from sulfate, which is a critical challenge as the two species can be easily misidentified scirp.org.

One established method involves using a Metrosep A Supp-5 anion column with an isocratic elution of a sodium bicarbonate and sodium carbonate solution nih.gov. However, the use of high pH eluents in some IC systems can risk the decomposition of HMSA, potentially leading to its oxidation and misinterpretation as sulfate. The retention time for HMSA is typically in the range of 14–16 minutes, distinct from other anions like sulfate and oxalate under optimized conditions nih.gov.

| Parameter | Condition |

|---|---|

| Column | Metrosep A Supp-5, 150/4.0 |

| Eluent | 1.0 mM NaHCO₃ and 3.2 mM Na₂CO₃ |

| Eluent pH | ~10.5 |

| Flow Rate | 0.7 mL/min |

| Pressure | 8.5 MPa |

| Analysis Time | ~23 min |

Flow Injection Analysis (FIA) is an automated method that allows for the rapid determination of HMSA in environmental samples like precipitation scirp.org. A specific FIA setup has been developed for the simultaneous determination of hydrogen peroxide, sulfite (B76179), formaldehyde (B43269), and HMSA scirp.org.

In this system, pH is a critical controlling parameter. A key feature is the use of a platinum (Pt) reactor to selectively eliminate interferences. For the determination of HMSA, the reactor is used to remove interferences from hydrogen peroxide and sulfite, which could otherwise react with the reagents or the analyte scirp.org. The use of FIA reduces sample consumption and analysis time while improving the consistency of reaction conditions scirp.org.

| Component/Parameter | Purpose/Specification |

|---|---|

| Target Analytes | H₂O₂, Sulfite, Formaldehyde, HMSA |

| Sample Matrix | Precipitation |

| Key System Component | Platinum (Pt) Reactor |

| Function of Pt Reactor | Eliminates interference from H₂O₂ and sulfite |

| Controlling Parameter | pH |

Spectrophotometric Detection Strategies

Spectrophotometric methods provide a sensitive and selective means of detecting HMSA, often following a chemical reaction that produces a colored product. A notable strategy for detecting HMSA is based on its reaction involving sulfite and 4,4'-dithiodipyridine scirp.org. In this reaction, sulfite reacts with 4,4'-dithiodipyridine to yield a thiol compound that absorbs light at a specific wavelength scirp.org. The presence of HMSA influences the concentration of sulfite, allowing for its indirect measurement. This method is highly sensitive, with a detection limit for HMSA reported to be 50 µg/L, and it is linear up to a concentration of 5 mg/L scirp.org.

Challenges in Quantitative Analysis and Method Validation of Hydroxymethanesulfinic Acid

The accurate quantification of hydroxymethanesulfinic acid (HMSA) and the validation of corresponding analytical methods are complicated by several inherent chemical properties of the compound and the complexity of the matrices in which it is often found. Key challenges include managing its chemical stability, mitigating interferences from structurally similar compounds, and addressing the influence of the sample matrix on analytical signals.

A significant hurdle in the quantitative analysis of HMSA is its potential for degradation and transformation during sample collection, storage, and analysis. As a sulfur-containing reducing agent, HMSA is susceptible to oxidation. The stability of HMSA and related sulfur(IV) species can be a concern, particularly on filter media and during long-term storage, which can lead to an underestimation of its concentration. While studies have shown that HMSA is relatively stable in aqueous extracts, its stability on filters over extended periods remains a critical consideration for accurate atmospheric measurements.

Interference from other sulfur(IV) species represents another major analytical challenge. In environmental samples, HMSA often coexists with compounds like sulfur dioxide, bisulfite, and sulfite. These species can interfere with the quantification of HMSA, particularly in chromatographic methods where they may co-elute. For instance, in ion chromatography, it has been noted that bisulfite can be difficult to distinguish from hydroxymethanesulfonate (the dissociated form of HMSA), potentially leading to an overestimation of its concentration. The rapid conversion of unstable species like sulfite to sulfate can further complicate the accurate measurement of sulfur-containing compounds in a sample.

Matrix effects are a pervasive issue in quantitative analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov These effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govresearchgate.net The complexity of the sample matrix, such as in environmental or biological samples, can significantly influence the degree of matrix effects. researchgate.net For example, the analysis of organic compounds in atmospheric aerosol particles collected on quartz filters has shown both signal suppression and enhancement for different analytes, underscoring the necessity of evaluating and correcting for matrix effects. mdpi.com The magnitude of these effects can be quantified by comparing the analyte's response in the presence and absence of the sample matrix, as illustrated in the table below.

Table 1: Illustrative Calculation of Matrix Effect

| Analyte Concentration (µg/mL) | Peak Area in Solvent (A) | Peak Area in Matrix (B) | Matrix Effect (%) = (B/A) * 100 |

| 1 | 50,000 | 40,000 | 80% (Suppression) |

| 5 | 250,000 | 220,000 | 88% (Suppression) |

| 10 | 500,000 | 575,000 | 115% (Enhancement) |

Method validation for HMSA quantification must rigorously address these challenges to ensure the reliability of the data. The validation process establishes documented evidence that an analytical procedure is suitable for its intended purpose. scispace.comdemarcheiso17025.com This involves evaluating several key performance characteristics, as outlined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). demarcheiso17025.com

A critical aspect of validation is assessing the method's specificity and selectivity—its ability to accurately measure the analyte in the presence of interfering substances. gavinpublishers.com For HMSA, this means demonstrating the method's capability to distinguish it from other sulfur(IV) compounds and matrix components. Furthermore, the accuracy and precision of the method must be established across the analytical range. gavinpublishers.com The challenges posed by matrix effects directly impact these parameters, and strategies to mitigate them, such as the use of matrix-matched calibration standards or stable isotope-labeled internal standards, are often necessary. researchgate.net

The stability of HMSA in analytical solutions and stored samples must also be thoroughly investigated as part of method validation. fiveable.medtic.mil This includes assessing the analyte's stability under various conditions, such as different temperatures and exposure to light, to define appropriate storage and handling procedures. fiveable.me The following table summarizes key validation parameters and the specific challenges related to HMSA analysis.

Table 2: Method Validation Parameters and Associated Challenges for Hydroxymethanesulfinic Acid Analysis

| Validation Parameter | Definition | Specific Challenges for Hydroxymethanesulfinic Acid |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. gavinpublishers.com | Interference from co-eluting sulfur(IV) species (e.g., bisulfite, sulfite) and complex sample matrices. |

| Accuracy | The closeness of test results obtained by the method to the true value. gavinpublishers.com | Can be compromised by matrix effects (ion suppression or enhancement) and analyte degradation. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com | Variability can be introduced by inconsistent sample handling, matrix effects, and analyte instability. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. gavinpublishers.com | Matrix effects can impact the linearity of the calibration curve. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. gavinpublishers.com | The method's performance may be sensitive to changes in chromatographic conditions (e.g., pH, mobile phase composition) due to the presence of interfering species. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. fiveable.me | Susceptibility to oxidation and degradation during sample storage and processing. |

Environmental and Atmospheric Chemistry of Hydroxymethanesulfinic Acid

Formation and Presence in Atmospheric Aerosols and Hydrometeors

Hydroxymethanesulfinic acid is primarily formed through the aqueous-phase reaction of two common atmospheric pollutants: sulfur dioxide (SO₂) and formaldehyde (B43269) (HCHO). nih.govharvard.edu This reaction is particularly efficient in atmospheric water, such as in cloud and fog droplets, as well as the aqueous phase of aerosol particles. uoregon.edunsf.govnih.gov The presence of HMS has been confirmed in various atmospheric environments, from polluted urban areas to remote marine and Arctic regions. nsf.govcopernicus.orgcopernicus.org

Concentrations of HMS can vary significantly depending on the location and meteorological conditions. For instance, in northern China, during winter haze events, HMS concentrations can be substantial, while in other regions like the United States, Germany, and Japan, observed mass concentrations have been on the order of 0.01 µg m⁻³. copernicus.org In fog water samples from Bakersfield, California, HMS concentrations reached as high as 300 micromoles per liter. nih.gov

One of the key atmospheric roles of hydroxymethanesulfinic acid is to act as a reservoir for sulfur in its +4 oxidation state, commonly referred to as S(IV). nih.gov The formation of HMS effectively sequesters dissolved sulfur dioxide, stabilizing it against immediate oxidation to sulfate (B86663) (S(VI)). researchgate.net This is particularly important because HMS is resistant to oxidation by major atmospheric oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂). nih.gov By forming this stable adduct, HMS can facilitate the long-range transport of sulfur dioxide in the atmosphere. nih.govresearchgate.net The subsequent oxidation of HMS, primarily by the hydroxyl radical (OH), can then lead to the formation of sulfate at a later time and different location. nih.govresearchgate.net

The conversion of gaseous sulfur dioxide into the aqueous phase is a critical step for many atmospheric chemical reactions, including the formation of acid rain and secondary aerosols. The reaction between dissolved SO₂ and formaldehyde to form HMS is a significant pathway for this conversion. nih.govcopernicus.org This process is favored under conditions of high relative humidity, high aerosol water content, moderately acidic pH, high concentrations of gaseous precursors (SO₂ and HCHO), and low temperatures. harvard.educopernicus.org The reaction proceeds through the nucleophilic addition of bisulfite (HSO₃⁻) or sulfite (B76179) (SO₃²⁻) to formaldehyde. nih.gov The efficiency of this aqueous phase conversion highlights the importance of aerosol water as a medium for atmospheric chemical transformations. copernicus.org

Contribution to New Particle Formation (NPF) Processes

New particle formation is a crucial atmospheric process that influences the number concentration of aerosol particles, which in turn affects cloud formation and climate. Recent research has indicated that hydroxymethanesulfinic acid can play a role in these initial stages of aerosol formation.

Hydroxymethanesulfinic acid is believed to contribute to new particle formation by stabilizing molecular clusters. Theoretical studies have shown that HMSA can form stable clusters with common atmospheric bases such as ammonia (B1221849) (NH₃) and various amines, like methylamine (B109427) and dimethylamine (B145610). researchgate.netresearchgate.net These clusters are often more thermodynamically stable than those formed with sulfuric acid alone, a well-known driver of NPF. researchgate.net The stabilization occurs through the formation of strong hydrogen bonds between the acidic HMSA and the basic molecules, creating a nucleus that can grow into a new aerosol particle. researchgate.netresearchgate.net It has been suggested that HMSA may be a more effective stabilizer for atmospheric new particle formation than methanesulfonic acid (MSA). researchgate.net

The role of hydroxymethanesulfinic acid in new particle formation is enhanced by its interactions with other atmospheric precursors. The presence of water molecules can further stabilize the HMSA-base clusters. researchgate.net The synergistic effect of multiple base molecules, such as ammonia and amines, can significantly enhance the stability of these initial clusters. copernicus.org For example, the stability of HMSA-containing trimers is thermodynamically more favorable than dimers, and this stability increases with the alkalinity of the interacting bases. researchgate.net This suggests that in complex atmospheric environments with a mixture of precursors, HMSA can act as a key component in the formation of nucleation centers, leading to the generation of new particles. researchgate.net

Heterogeneous Chemistry and Sulfate Production in Haze Formation

In heavily polluted environments, such as during winter haze events in northern China, the heterogeneous chemistry of hydroxymethanesulfinic acid on aerosol particles is a significant contributor to the formation of secondary aerosols and, in particular, to the production of sulfate. harvard.eduuoregon.educopernicus.org

The rapid formation of particulate sulfate is a key driver of haze pollution. copernicus.org While traditional models of sulfate formation often struggle to explain the high concentrations observed during haze events, the chemistry of HMS offers a plausible explanation. harvard.educopernicus.org The heterogeneous production of HMS is favored in the high aerosol water content characteristic of haze. copernicus.org Although HMS itself is an organosulfur compound, it is often misidentified as inorganic sulfate by some measurement techniques, leading to an overestimation of sulfate concentrations. copernicus.orgcopernicus.org More importantly, the subsequent oxidation of HMS in the aerosol phase, primarily by hydroxyl radicals, leads to the formation of sulfate. nih.gov This pathway can account for a significant fraction of the sulfate produced during severe haze episodes. copernicus.org

Research has shown that HMS can account for up to one-third of the sulfate concentrations that are unexplained by current air quality models during northern China winter haze. harvard.educopernicus.org Furthermore, HMS has been found to contribute significantly to the organic matter in PM₂.₅ during these events. copernicus.org

Interactive Data Table: HMS Concentrations and Contributions in Beijing Winter Haze

The following table summarizes data on hydroxymethanesulfonate (HMS) concentrations and its contribution to organic matter (OM) and sulfate during winter haze events in Beijing.

| Year | Average HMS Concentration (µg/m³) | Contribution of HMS to OM (%) | Overestimation of Sulfate due to HMS (%) |

| 2015 | - | 4.4 (0.9–11) | 6.4 (3–15) |

| 2016 | - | 7.6 (1.4–15) | 15 (2.5–36) |

Data sourced from Ma et al. (2020) copernicus.org

Distribution and Concentration Profiles in Various Atmospheric Environments

Hydroxymethanesulfonic acid (HMSA), the more stable S(VI) form of hydroxymethanesulfinic acid and the species predominantly measured in atmospheric studies, exhibits significant variability in its atmospheric concentration based on geographical location, season, and the specific characteristics of the air mass. nsf.govnih.gov

The atmospheric presence of HMSA is widespread, with its concentration fluctuating significantly across different regions and times of the year. taylorandfrancis.com In central Europe, for instance, a study across nine sites in Germany found HMSA in 30% of all collected samples, with an average concentration of 31.5 ng m⁻³ in PM₁₀. nsf.gov Concentrations are notably higher in urban areas compared to rural, marine, or mountain sites. nsf.govnih.gov

Winter months consistently show the highest concentrations of HMSA. nsf.govnih.gov In Fairbanks, Alaska, HMSA concentrations were observed to peak in January, with a significant decrease in February. nih.gov Similarly, studies in the North China Plain have found that the concentration of HMSA and its molar ratio to sulfate increase with the severity of winter haze. copernicus.org This seasonal trend is attributed to lower temperatures, which enhance the stability and formation of HMSA, and meteorological conditions that favor the accumulation of its precursors, sulfur dioxide (SO₂) and formaldehyde (HCHO). nih.govwikipedia.org

Conversely, studies in other regions have shown different seasonal patterns. For example, observations in Singapore did not show a clear decline in HMSA concentration over a two-month monitoring period. taylorandfrancis.com The geographical and seasonal variations are also influenced by the origin of the air masses, with continental air masses, particularly from the east, being associated with higher HMSA concentrations in Europe. nsf.govnih.gov

Interactive Data Table: Geographical and Seasonal Concentrations of Hydroxymethanesulfonic Acid

| Location | Average/Max Concentration | Season/Conditions | Key Findings |

| Germany (9 sites) | Average: 31.5 ng m⁻³ (PM₁₀) | Winter | Higher in urban areas and with continental air masses. nsf.govnih.gov |

| Shijiazhuang, China | Max: 7.6 µg m⁻³ | Winter Haze (Jan 2019) | Contributes significantly to particulate sulfur during pollution events. taylorandfrancis.com |

| Fairbanks, Alaska | Average: 1.3-2.4 µg m⁻³ (during pollution events) | Winter (Dec-Feb) | Peaked in January; comprised 26-41% of PM₂.₅ sulfur during episodes. nih.gov |

| Beijing, China | Average: 4-7 µg m⁻³ | Severe Winter Haze | Concentrations increase with the deterioration of winter haze. nih.govcopernicus.org |

| Singapore | ~0.6 µg m⁻³ | - | No clear seasonal decline observed over a two-month period. taylorandfrancis.com |

Analysis of size-segregated aerosol particles reveals that HMSA is predominantly found in the fine particle fraction. nsf.gov A study conducted at nine sites in Germany determined that the highest concentrations of HMSA were in particles with an aerodynamic diameter of 0.42–1.2 µm. nsf.govnih.gov This size range is significant as these particles can remain suspended in the atmosphere for extended periods, allowing for long-range transport.

In Beijing, water-soluble trace elements, which can play a role in the catalytic formation of atmospheric compounds, were also found to be concentrated in the fine particle size range of 0.56-1.0 µm during haze events. bibliotekanauki.pl The presence of HMSA in these fine particles is consistent with its formation through aqueous-phase reactions within aerosol water. copernicus.org During pollution periods in Fairbanks, HMSA was a significant component of PM₂.₅, constituting 2.8–6.8% of the total mass. nih.govcopernicus.org The similar size distributions of HMSA and sulfate suggest a common aqueous formation pathway. copernicus.org

Environmental Fate and Transport in Aqueous and Atmospheric Systems

The environmental fate and transport of hydroxymethanesulfinic acid are intrinsically linked to its formation and stability in aqueous and atmospheric systems. It is formed from the aqueous-phase reaction of dissolved sulfur dioxide (as S(IV) species like bisulfite and sulfite) and formaldehyde. nsf.govtaylorandfrancis.com This reaction can occur in various atmospheric water bodies, including cloud and fog droplets, as well as the liquid water content of aerosols. copernicus.orgcopernicus.org

Due to its stability, particularly at lower pH and temperatures, HMSA can act as a significant reservoir for S(IV) in the atmosphere. nsf.gov This sequestration of S(IV) can influence the atmospheric sulfur budget by preventing its immediate oxidation to sulfate. taylorandfrancis.com The formation of HMSA is favored under conditions of high precursor concentrations (SO₂ and HCHO), low temperatures, and the presence of aerosol water, which are characteristic of winter pollution events in many urban areas. wikipedia.org

Once formed, HMSA can be transported over long distances within fine aerosol particles. nsf.gov Its eventual fate involves either deposition to the Earth's surface or decomposition back to its precursors, SO₂ and HCHO. taylorandfrancis.com The decomposition process is influenced by factors such as pH, with the lifetime of HMSA in cloud or aerosol droplets decreasing significantly as the pH increases. taylorandfrancis.com The transport of HMSA to environments with lower concentrations of SO₂ and HCHO can shift the chemical equilibrium, favoring its decomposition. taylorandfrancis.com The presence of HMSA in diverse geographical locations, from polluted urban centers to the Arctic, underscores its capacity for long-range atmospheric transport. nsf.gov

Industrial and Advanced Synthetic Applications of Hydroxymethanesulfinic Acid Derivatives

Applications as a Chemical Reagent in Organic Synthesis

In the realm of organic chemistry, derivatives of hydroxymethanesulfinic acid serve as valuable reagents for constructing complex molecules.

Hydroxymethanesulfinic acid derivatives are key reagents for the introduction of sulfonyl (–SO₂–) and related functional groups into organic molecules. The sodium salt of hydroxymethanesulfinic acid is widely utilized in organic synthesis as a source for the sulfoxylate (B1233899) anion (HOCH₂SO₂⁻), which can be further manipulated. atamanchemicals.com

A notable application involves the synthesis of perhaloalkanesulfinic and -sulfonic acids. In this process, a metal salt of hydroxymethanesulfinate, such as the sodium, zinc, or copper salt, is reacted with a perhaloalkyl halide in a polar solvent. This reaction yields a perhaloalkanesulfinic acid salt, which can then be converted through oxidation into the corresponding perhaloalkanesulfonic acid or its derivatives, like sulfonyl chlorides. google.com These perhaloalkanesulfonic acids and their derivatives find use as catalysts in processes like alkylation and as surfactants. google.com Furthermore, sodium formaldehyde (B43269) sulfoxylate serves as a reagent for adding sulfur and oxygen-containing groups to various organic molecules, demonstrating its utility in creating diverse organosulfur compounds. atamanchemicals.com

Industrial Reductant Applications

The strong reducing power of hydroxymethanesulfinic acid salts is harnessed in several large-scale industrial applications. atamanchemicals.com

In the textile industry, sodium formaldehyde sulfoxylate is a crucial component, primarily used as a reducing agent. nih.gov Its most significant application is in vat dyeing, where it converts insoluble vat dyes into their soluble leuco form, which can then be absorbed by the textile fibers. google.comatamanchemicals.com It is also employed as a color discharge printing agent for creating patterns on dyed cotton and synthetic fabrics. atamanchemicals.com The compound's stability and compatibility with various printing systems make it highly versatile. atamanchemicals.com

In some processes, it is used as a second reducing agent in vat acid dyeing to achieve excellent depth of shade and washfastness. google.com Additionally, it is used for the reductive cleaning of disperse-dyed synthetic fibers and for stripping color from dyed textiles, where salts like the zinc and calcium salts are used in acidic solutions to decolorize the material. atamanchemicals.comgoogle.com

Table 1: Decomposition of Reducing Agent in Acidic Stripping Baths

| Preparation | Conditions | Decomposition after 20 min | Decomposition after 60 min |

| 10 parts Sodium hydroxymethanesulfinate + 0.2 parts Hexamethylenetetramine in 1000 parts water + 3 parts Formic acid | pH 3.5, heated to 60°C | 2.9% | 5.7% |

| 500 parts Calcium hydroxymethanesulfinate + 25 parts Hexamethylenetetramine in 100,000 parts water + 450 parts Formic acid | Heated to 60°C | Not specified for 20 min | 4.2% (after 30 min: 2.4%) |

| Calcium hydroxymethanesulfinate (without Hexamethylenetetramine) | Heated to 60°C | Not specified for 20 min | 47% (after 30 min: 39%) |

This table illustrates the stabilizing effect of hexamethylenetetramine on hydroxymethanesulfinate salts in acidic stripping baths, as described in a patent example. google.com

Use in Polymerization Processes

Derivatives of hydroxymethanesulfinic acid play an important role in the synthesis of polymers.

Sodium formaldehyde sulfoxylate is widely used as a component in redox initiator systems for emulsion polymerization. atamanchemicals.comatamanchemicals.com Emulsion polymerization is a common industrial process for manufacturing synthetic rubbers and various polymers. Redox systems, which consist of a reducing agent and an oxidizing agent, allow polymerization to occur at lower temperatures and with shorter induction periods compared to single-component thermal initiators. google.com

In these systems, sodium formaldehyde sulfoxylate acts as the reducing agent, or redox catalyst. atamanchemicals.com It is often paired with an oxidizing agent, such as tert-butyl hydroperoxide, to generate the free radicals that initiate the polymerization of vinyl monomers. atamanchemicals.comgoogle.com The zinc salts of hydroxymethanesulfinic acid are also utilized in polymerization, particularly in redox polymerization systems. googleapis.com These initiator systems are valuable for producing polymers with high molecular weights. google.com

Table 2: Role of Hydroxymethanesulfinate Derivatives in Polymerization

| Compound/System | Role | Polymerization Type | Typical Oxidizing Partner |

| Sodium Formaldehyde Sulfoxylate (Rongalite) | Reducing Agent / Redox Catalyst atamanchemicals.com | Emulsion Polymerization atamanchemicals.com | tert-Butyl Hydroperoxide atamanchemicals.com |

| Zinc Hydroxymethanesulfinate | Component of Initiator System googleapis.com | Redox Polymerization googleapis.com | Not specified |

| Sodium Hydroxymethanesulfinate | Reducing Agent google.com | Emulsion Polymerization google.com | Peroxides (general) |

This interactive table summarizes the function of hydroxymethanesulfinic acid derivatives in various polymerization processes.

Role as an Intermediate in Chemical Manufacturing

Beyond its direct applications, hydroxymethanesulfinic acid and its derivatives are valuable intermediates in the chemical industry. ontosight.ai They serve as foundational building blocks for the synthesis of a range of other chemical products. ontosight.ai

Hydroxymethanesulfonic acid is used as an intermediate in the production of other sulfonates, surfactants, and certain pharmaceutical compounds. ontosight.ai Its sodium salt, sodium hydroxymethanesulfinate, is noted as an intermediate in the reaction between glycol ethers and sodium hydroxide (B78521) to form sodium sulfate (B86663). atamanchemicals.combiosynth.com This role as a precursor highlights its importance in multi-step chemical manufacturing processes, contributing to the synthesis of diverse and commercially significant molecules.

Synthesis of Sulfonated Compounds

Hydroxymethanesulfinic acid and its derivatives are key intermediates in the synthesis of a variety of sulfonated compounds. ontosight.ai These compounds are valued for their utility as surfactants, pharmaceuticals, and other specialty chemicals. The reactivity of hydroxymethanesulfinic acid allows it to act as a foundational building block in organic synthesis. ontosight.ai

A significant application is in the preparation of sulfinic and sulfonic acids and their derivatives. google.com One documented process involves the reaction of a metal hydroxymethanesulfinate, such as the sodium, zinc, or copper salt, with a perhaloalkyl halide in a polar solvent to produce a perhaloalkanesulfinic acid salt. google.com This intermediate can then be oxidized to form the corresponding sulfonic acid derivative. google.com The oxidation of the sulfinic acid salt to a sulfonic acid derivative is a well-established chemical transformation. google.com For instance, introducing chlorine into the reaction medium can directly yield a sulfonyl chloride. google.com

The core of this synthetic utility lies in the ability of hydroxymethanesulfinate to act as a source of the SO₂²⁻ anion. atamanchemicals.com This allows for the introduction of SO₂ groups into organic molecules, leading to the formation of compounds like sulfones and sultines. atamanchemicals.com The reaction is often carried out in an aqueous medium, sometimes including water-soluble organic solvents, and may be conducted in the presence of a base. google.com The resulting products, which can include sulfinic acid derivatives mixed with corresponding sulfonic acids, can be purified by methods such as recrystallization. google.com

Derivatives of hydroxymethanesulfonic acid are also used in the preparation of oil-soluble sulfonate additives, which enhance the anticorrosive, dispersant, and anti-oxygenic properties of lubricating oils. thegoodscentscompany.com

Table 1: Synthesis of Sulfonated Compounds

| Reactants | Product Type | Key Process | Application of Product |

|---|---|---|---|

| Metal hydroxymethanesulfinate, Perhaloalkyl halide | Perhaloalkanesulfinic acid salt | Reaction in a polar solvent | Intermediate for sulfonic acids google.com |

| Perhaloalkanesulfinic acid salt | Perhaloalkanesulfonic acid derivative | Oxidation (e.g., with chlorine) | Specialty chemicals google.com |

Applications in Detergent and Personal Care Product Production

Derivatives of hydroxymethanesulfonic acid are utilized in the manufacturing of detergents and surfactants. ontosight.ai Specifically, certain sulfoaliphatic dicarboxylic acids, which can be derived from related chemistries, are effective as detergent builders in formulations that are free of phosphates. justia.com These builders are crucial for the performance of the detergent.

In the realm of personal care, hydroxymethanesulfinic acid derivatives have found specific applications. The sodium salt, sodium hydroxymethanesulfinate, is used in commercial cosmetic hair dye color removers. atamanchemicals.comatamanchemicals.com It is also part of a broad portfolio of ingredients available for the personal care market. thegoodscentscompany.com

Table 2: Applications in Consumer Products

| Industry | Product Type | Function of Hydroxymethanesulfinic Acid Derivative |

|---|---|---|

| Detergent | Phosphate-free detergents | Acts as a detergent builder justia.com |

| Personal Care | Cosmetic hair dye removers | Active ingredient for color removal atamanchemicals.comatamanchemicals.com |

Specific Niche Applications

Beyond large-scale industrial synthesis, hydroxymethanesulfinic acid and its salts have been adopted for several specialized niche uses.

Water Dechlorination and Conditioning

A significant niche application for sodium hydroxymethanesulfinate is as a water conditioning agent, particularly for the dechlorination of water in aquariums. atamanchemicals.comatamanchemicals.com It is effective because it rapidly reduces both chlorine and chloramine (B81541). atamanchemicals.comatamanchemicals.com Commercial products for dechlorinating water for aquariums and brewing often contain sodium hydroxymethanesulfinic acid. sciencenotes.org

Municipal water supplies are commonly treated with chlorine or chloramine to make them safe for human consumption. syndel.com However, these chemicals are toxic to fish, with levels as low as 0.2 to 0.3 ppm being rapidly harmful. google.com Therefore, their removal is essential for aquaculture. syndel.com Sodium hydroxymethanesulfinate serves as a reducing agent that neutralizes chlorine. riverlandtrading.com When it reacts with chloramines, it also breaks them down, though this can release ammonia (B1221849), a factor that must be managed in aquaculture systems. atamanchemicals.comsyndel.com

The compound also functions as an oxygen scavenger, which is beneficial in treating boiler feedwater by removing dissolved oxygen to prevent corrosion. riverlandtrading.comrongdachemical.com

Table 3: Water Treatment Applications

| Application Area | Target Contaminant | Mechanism | Benefit |

|---|---|---|---|

| Aquarium/Aquaculture Water Conditioning | Chlorine, Chloramine | Chemical reduction atamanchemicals.comatamanchemicals.comsciencenotes.org | Renders water safe for aquatic life google.com |

Activators for Epoxy Resins and Stabilizers for Glycol Ethers

The same compound, hydroxymethanesulfinic acid monosodium salt dihydrate, also functions as a stabilizer for glycol ethers. biosynth.com Glycol ethers are a versatile class of organic solvents used in a wide array of products, including paints, cleaners, inks, and cosmetics, due to their favorable solvent properties. atamankimya.comatamanchemicals.com They contain both ether and alcohol functional groups. atamanchemicals.com As chemical intermediates, glycol ethers can react with various substances; stabilizers are added to prevent unwanted reactions and degradation, ensuring the integrity and shelf-life of the products in which they are used. biosynth.comatamankimya.com

Table 4: Compound Names Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| Hydroxymethanesulfinic acid | Formaldehydesulfoxylate alfa-chemistry.com |

| Sodium hydroxymethanesulfinate | Sodium formaldehyde sulfoxylate, Rongalite atamanchemicals.com |

| Hydroxymethanesulfonic acid | Formaldehyde bisulfite ontosight.ai |

| Perhaloalkanesulfinic acid | |

| Perhaloalkanesulfonic acid | |

| Sulfonyl chloride | |

| Sulfones | |

| Sultines | |

| Sulfoaliphatic dicarboxylic acids | |

| Chlorine | |

| Chloramine | |

| Ammonia | |

| Epoxy Resins | |

| Glycol Ethers |

Future Research Directions and Emerging Areas for Hydroxymethanesulfinic Acid Studies

Elucidating Unresolved Reaction Mechanisms and Intermediates

A primary focus of future research is the detailed elucidation of the reaction mechanisms involving hydroxymethanesulfinic acid, particularly its decomposition pathways and the transient intermediates formed. The stability and reactivity of HMSA are highly dependent on pH. In acidic conditions (pH < 7), it undergoes rapid decomposition, generating reactive species like sulfoxylate (B1233899) radicals (·SO₂⁻) and formaldehyde (B43269). Conversely, it exhibits greater stability in alkaline environments (pH > 7). atamanchemicals.com

Key research questions that remain to be fully answered include:

Aerobic Decomposition: The precise mechanism of its aerobic decomposition and the full spectrum of reactive oxygen species generated are not completely understood.

Oxidation Pathways: While the oxidation of hydroxymethanesulfinic acid by agents like chlorite (B76162) has been studied, the intricate step-by-step electron transfer processes and the identity of all intermediate sulfur-containing species require further investigation. sigmaaldrich.com

Atmospheric Chemistry: In atmospheric science, the heterogeneous OH oxidation of hydroxymethanesulfonate (HMS), the conjugate base of HMSA, is a critical area of study. Recent findings indicate a significant conversion of this organic sulfur compound to inorganic species, including sulfate (B86663) (SO₄²⁻) and the unexpected peroxydisulfate (B1198043) ion (S₂O₈²⁻). The chain reaction is believed to be initiated by the sulfite (B76179) radical anion (SO₃•⁻), but the complete reaction network and the factors controlling product branching ratios are yet to be fully mapped out. acs.org

Further studies employing advanced spectroscopic and kinetic techniques are necessary to trap and characterize these short-lived intermediates, providing a more complete picture of HMSA's reactivity.

Advanced Computational Modeling for Complex Atmospheric Interactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structural, electronic, and thermodynamic properties of molecules and predicting their reactivity. dntb.gov.uanih.goveurjchem.commdpi.com Future research will increasingly rely on advanced computational modeling to simulate the complex interactions of hydroxymethanesulfonate in atmospheric aerosols.

Emerging research directions in this area include:

Modeling Reaction Energetics: DFT calculations can be used to map the potential energy surfaces for the reactions of HMS with key atmospheric oxidants like hydroxyl (•OH) radicals. This will help in understanding the reaction kinetics and predicting the most favorable reaction pathways, such as the formation of sulfate and peroxydisulfate. acs.org